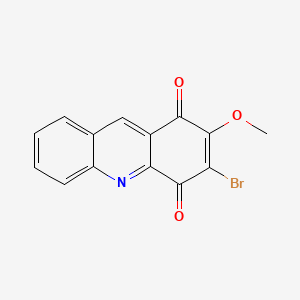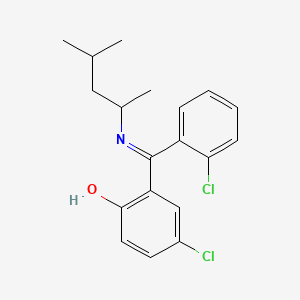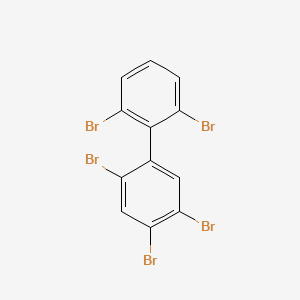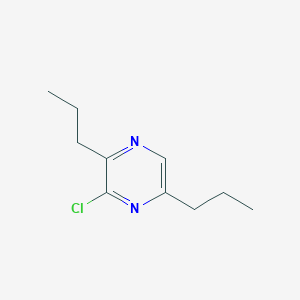
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone is a synthetic compound with the molecular formula C20H25N5O5 and a molecular weight of 415.443 g/mol . It is also known by its CAS Registry Number 77180-12-2 . This compound is characterized by its unique structure, which includes a diazomethyl ketone group, making it a valuable reagent in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Diazomethyl Ketone Formation: The diazomethyl ketone group is introduced by reacting the peptide with diazomethane or a diazo transfer reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazomethyl ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme mechanisms and inhibition, as it can act as a potent inhibitor of proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals and as a tool in biochemical research.
相似化合物的比较
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone can be compared with other similar compounds, such as:
Benzyloxycarbonylalanyl-alanyl-proline chloromethyl ketone: This compound has a chloromethyl ketone group instead of a diazomethyl ketone group, which affects its reactivity and specificity.
Benzyloxycarbonylalanyl-alanyl-proline fluoromethyl ketone: The fluoromethyl ketone group provides different chemical properties and reactivity compared to the diazomethyl ketone group.
Benzyloxycarbonylalanyl-alanyl-proline bromomethyl ketone:
The uniqueness of this compound lies in its diazomethyl ketone group, which provides distinct reactivity and potential for enzyme inhibition compared to other similar compounds.
属性
| 77180-12-2 | |
分子式 |
C20H25N5O5 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25N5O5/c1-13(24-20(29)30-12-15-7-4-3-5-8-15)18(27)23-14(2)19(28)25-10-6-9-16(25)17(26)11-22-21/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3,(H,23,27)(H,24,29)/t13-,14-,16-/m0/s1 |
InChI 键 |
QVERKGMUNDPJDI-DZKIICNBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
